3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(8-7-14-4-1-2-5-14)22-11-9-15(10-12-22)18-20-21-19(25-18)16-6-3-13-24-16/h3,6,13-15H,1-2,4-5,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBAMMXCDCZBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research has indicated that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Activity : The incorporation of furan and oxadiazole moieties has been linked to the inhibition of cancer cell proliferation in various studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity.
- Receptor Binding : It may bind to various receptors, influencing physiological processes such as inflammation and cell growth.
Anticancer Activity
A study investigated the effects of similar oxadiazole derivatives on cancer cell lines. The findings revealed that compounds with furan and oxadiazole functionalities exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values in the low micromolar range. This suggests that this compound could also demonstrate similar anticancer properties.
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the furan ring enhanced the antibacterial effectiveness compared to analogous compounds lacking this feature.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of tumor growth in various cancer cell lines. The incorporation of the furan ring enhances these effects by facilitating interactions with cellular targets involved in cancer proliferation pathways .
Antimicrobial Properties
The presence of the piperidine and oxadiazole components in the structure has been associated with antimicrobial activity. Research has shown that derivatives of similar structures can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have demonstrated that related oxadiazole derivatives can modulate neurotransmitter levels and exhibit anti-inflammatory properties in neural tissues. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Assessment
A study published in MDPI explored the anticancer effects of various oxadiazole derivatives, including those similar to 3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one). The results indicated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers evaluated the antimicrobial activity of synthesized oxadiazole compounds against common pathogens. The findings revealed that compounds with structural similarities to 3-Cyclopentyl derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
Target Compound vs. LMM11: Both share the 5-(furan-2-yl)-1,3,4-oxadiazole moiety, but LMM11 incorporates a sulfamoyl benzamide group, which may enhance solubility and target binding to thioredoxin reductase (Trr1) in C. albicans .
Phenoxyphenyl Derivatives (): These compounds replace the cyclopentyl group with aromatic systems (e.g., 4-phenoxyphenyl), which could reduce metabolic instability.
Dibenzofuran Derivatives (): The nitro and sulfanyl groups in Compound 41 suggest a focus on redox modulation or covalent binding, contrasting with the target compound’s non-electrophilic substituents .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one, and how do they influence its bioactivity?
- Answer : The compound features a piperidine core substituted with a 1,3,4-oxadiazole ring (linked to a furan moiety) and a cyclopentyl-propanone group. The oxadiazole and furan rings contribute to π-π stacking interactions with biological targets, while the piperidine enhances solubility and bioavailability. Structural analogs in and show that such heterocycles are critical for binding to enzymes like cyclooxygenase or kinases .
Q. What synthetic routes are commonly employed to prepare this compound, and what analytical techniques validate its purity?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄, 80°C) .
- Step 2 : Piperidine functionalization via nucleophilic substitution or amide coupling .
- Step 3 : Final propan-1-one group introduction using Friedel-Crafts acylation .
Purity is validated via HPLC (>95% purity) and ¹H/¹³C NMR (e.g., cyclopentyl CH₂ protons at δ 1.5–2.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from differences in:
- Assay conditions (e.g., ATP concentration, pH).
- Structural analogs : Compare substituent effects (e.g., furan vs. phenyl in oxadiazole; ).
- Computational validation : Use molecular docking (AutoDock Vina) to assess binding affinity consistency across protein conformers .
Q. What methodological strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Answer :
- Lipinski’s Rule Compliance : LogP <5 (cyclopentyl enhances hydrophobicity; adjust via polar substituents) .
- Metabolic Stability : Incubate with liver microsomes (e.g., rat CYP450 isoforms) and monitor degradation via LC-MS .
- Half-life Extension : PEGylation or prodrug strategies (e.g., esterification of the propanone group) .
Q. How can the mechanism of action be elucidated for this compound’s antimicrobial activity?
- Answer :
- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomics .
- Resistance Studies : Serial passage experiments in bacterial cultures to identify mutations (whole-genome sequencing) .
- Structural Analysis : Co-crystallization with bacterial enzymes (e.g., dihydrofolate reductase) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
